tert-butylN-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamatehydrochloride
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Overview
Description
tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate hydrochloride: is an organic compound that belongs to the class of carbamates. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or alcohols; reactions are often conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: In the pharmaceutical industry, tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate hydrochloride is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or receptors .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
- tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate
- tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride
- tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride
Uniqueness: tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. The presence of the tert-butyl group and the pyrrolidine ring enhances its stability and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C12H25ClN2O2 |
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Molecular Weight |
264.79 g/mol |
IUPAC Name |
tert-butyl N-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-8-9-12(4,5)6-7-13-9;/h9,13H,6-8H2,1-5H3,(H,14,15);1H |
InChI Key |
ILDJCQPEWQWPHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1CNC(=O)OC(C)(C)C)C.Cl |
Origin of Product |
United States |
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